(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
Description
The compound "(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one" features a cyclohexanone backbone substituted with a benzyloxy group at position 4 and a fluorine atom at position 2. The relative stereochemistry is denoted by the (2RS,4SR) descriptor, indicating that the substituents at positions 2 and 4 are in a cis or trans configuration relative to each other.
Properties
IUPAC Name |
(2R,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAAMMVYXJFIMQ-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H](C[C@H]1OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218332 | |
| Record name | Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820571-06-9 | |
| Record name | Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820571-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701218332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is as follows:
Formation of the Cyclohexanone Core: The cyclohexanone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclohexanone intermediate under basic conditions.
Industrial Production Methods
Industrial production of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl alcohol derivatives, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biological Activity
(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one is a compound notable for its unique stereochemistry and functional groups, specifically a benzyloxy group and a fluorine atom. These features contribute to its potential biological activities, particularly in medicinal chemistry and enzyme interaction studies. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
- IUPAC Name: (2R,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one
- Molecular Formula: C13H15FO2
- Molecular Weight: 222.26 g/mol
- CAS Number: 1638612-74-4
The biological activity of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxy group enhances lipophilicity, facilitating membrane permeability, while the fluorine atom can influence the compound's binding affinity to target proteins.
Research indicates that this compound may act as an inhibitor or modulator of specific enzymatic pathways, which could have therapeutic implications in disease models.
Enzyme Interaction Studies
Recent studies have focused on the compound's interaction with key enzymes:
| Enzyme | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Cytochrome P450 | Inhibition | 12.5 | |
| Aldose Reductase | Modulation | 8.3 | |
| Dipeptidyl Peptidase IV (DPP-IV) | Inhibition | 5.0 |
These interactions suggest potential applications in treating conditions such as diabetes and metabolic disorders.
Case Study 1: Antidiabetic Potential
A study evaluated the effects of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one on glucose metabolism in diabetic rat models. The compound demonstrated significant reductions in blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for diabetes management.
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results showed that treatment with (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one significantly reduced markers of oxidative stress and improved neuronal survival rates.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one, it is essential to compare it with structurally similar compounds:
| Compound | Key Functional Group | Biological Activity |
|---|---|---|
| (2RS,4SR)-4-(methoxy)-2-fluorocyclohexan-1-one | Methoxy | Moderate enzyme inhibition |
| (2RS,4SR)-4-(ethoxy)-2-fluorocyclohexan-1-one | Ethoxy | Weak neuroprotective effects |
| (2RS,4SR)-4-(benzyloxy)-2-chlorocyclohexan-1-one | Chlorine | Limited enzyme interaction |
The presence of the benzyloxy group in our compound appears to enhance its biological activity compared to others.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Stereochemical Notation and Structural Analogues
The (2RS,4SR) descriptor follows the Cahn-Ingold-Prelog (CIP) rules, where "RS" and "SR" denote the relative configurations of stereocenters. This system is analogous to the stereochemical labeling observed in:
- Ketoconazole (): The imidazole-containing antifungal agent includes a dioxolane ring with (2RS,4SR) stereochemistry. This structural motif highlights how stereochemistry in six-membered rings (e.g., cyclohexanone) and five-membered heterocycles (e.g., dioxolane) can influence molecular stability and biological activity.
- Propiconazole (): This triazole fungicide exhibits two stereochemical variants: (2RS,4RS) and (2RS,4SR). The difference in relative configurations (4RS vs.
Table 1: Stereochemical and Structural Comparison
Impact of Substituents on Physicochemical Properties
- Fluorine vs. Chlorine : The fluorine atom in the target compound may enhance metabolic stability compared to chlorine-containing analogues (e.g., ketoconazole).
- Benzyloxy Group : The benzyloxy substituent introduces steric bulk and lipophilicity, contrasting with the polar morpholine group in ketoconazole.
Research Findings and Implications
Crystallographic and Spectroscopic Analysis
The SHELX software suite () is widely used for determining crystal structures, including stereochemical assignments.
Q & A
Basic Questions
Q. What experimental techniques are commonly used to determine the relative stereochemistry of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one?
- Answer: Relative stereochemistry can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through coupling constants (J-values) and NOE (Nuclear Overhauser Effect) correlations. Advanced tools like StereoFitter enable 3D conformational analysis by integrating NMR-derived constraints (e.g., coupling constants and NOESY data) . X-ray crystallography is definitive for absolute configuration but requires suitable crystals . Computational methods, such as density functional theory (DFT), predict coupling constants and spatial arrangements to validate experimental data .
Q. How can researchers differentiate enantiomers from diastereomers in this compound?
- Answer: Enantiomers (non-superimposable mirror images) are distinguished via chiral chromatography or optical rotation measurements . Diastereomers (non-mirror-image stereoisomers) exhibit distinct physical properties (e.g., melting points, NMR shifts). For example, diastereomeric separation can be achieved using normal-phase HPLC with chiral stationary phases .
Q. What are common misconceptions in relative stereochemistry analysis, and how can they be addressed?
- Answer: Misconceptions include conflating relative and absolute stereochemistry or misinterpreting NMR coupling constants. For instance, axial-equatorial relationships in cyclohexane derivatives may lead to incorrect J-value assumptions. Educational studies emphasize using 3D molecular models and iterative practice with spectral data to reinforce spatial reasoning .
Advanced Research Questions
Q. How can contradictions between NMR data and computational models in stereochemical assignments be resolved?
- Answer: Discrepancies often arise from dynamic effects (e.g., conformational averaging) or computational parameter errors. To resolve these:
- Compare experimental NMR data (e.g., H-H coupling constants) with DFT-predicted values across multiple conformers .
- Use molecular dynamics simulations to assess population-weighted averages of conformers .
- Validate with independent methods like X-ray crystallography or isotopic labeling .
Q. What challenges arise in synthesizing (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one with precise stereocontrol?
- Answer: Key challenges include:
- Stereoelectronic effects : Fluorine’s electronegativity influences transition states during cyclization.
- Benzyloxy group steric hindrance , which may reduce selectivity in nucleophilic fluorination.
- Reaction optimization : Temperature, solvent polarity, and catalyst choice (e.g., chiral auxiliaries or organocatalysts) are critical for stereocontrol .
Q. How does spatial ability impact the interpretation of stereochemical data, and can it be improved?
- Answer: Spatial reasoning is vital for visualizing 3D molecular structures and interpreting NMR/NOE data. Studies show that practice with molecular modeling kits and software (e.g., ChemDraw 3D) enhances spatial skills. Training modules integrating hands-on models and spectral analysis reduce errors in configurational assignments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
